Cas no 77862-92-1 (Falipamil)
Falipamil structure
Product Name:Falipamil
Numero CAS:77862-92-1
MF:C24H32N2O5
MW:428.521286964417
CID:567136
PubChem ID:71222
Update Time:2025-04-19
Falipamil Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy-
- 2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
- 1H-Isoindol-1-one,2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy
- 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-1h-isoindol-1-one
- 2-(3-((3,4-Dimethoxyphenetyl)methylamino)propyl)-5,6-dimethoxyphthalimidine
- 5,6-Dimethoxy-2-N-(3-<2-(3,4-dimethoxy)-phenylethyl-methyl-amino>-propyl)-phthalimidin
- AQA 39Cl
- AQ-A-39
- Falipamil
- Falipamilum
- UNII-N6A93ZMN7U
- 1H-Isoindol-1-one, 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-
- N6A93ZMN7U
- 2-(3-((3,4-dimethoxyphenethyl)(methyl)amino)propyl)-5,6-dimethoxyisoindolin-1-one
- AKOS040748342
- AQ-A 39
- 77862-92-1
- Falipamilum [INN-Latin]
- SCHEMBL1817019
- CHEMBL1192913
- Falipamil [INN]
- DTXSID70228476
- Q5431893
- NS00125812
-
- Inchi: 1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
- Chiave InChI: UUMGNNQOCVDZDG-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=C(C(=CC=2CN1CCCN(C)CCC1C=CC(=C(C=1)OC)OC)OC)OC
Proprietà calcolate
- Massa esatta: 428.23100
- Massa monoisotopica: 428.231
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 11
- Complessità: 562
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.5A^2
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 597.1°C at 760 mmHg
- Punto di infiammabilità: 314.9°C
- Indice di rifrazione: 1.557
- PSA: 60.47000
- LogP: 3.17930
Falipamil Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F101116-10mg |
Falipamil |
77862-92-1 | 10mg |
$ 184.00 | 2023-09-07 | ||
| TRC | F101116-50mg |
Falipamil |
77862-92-1 | 50mg |
$ 844.00 | 2023-09-07 | ||
| TRC | F101116-100mg |
Falipamil |
77862-92-1 | 100mg |
$ 1455.00 | 2023-09-07 | ||
| Biosynth | CDA86292-5 mg |
Falipamil |
77862-92-1 | 5mg |
$105.00 | 2023-01-05 | ||
| Biosynth | CDA86292-10 mg |
Falipamil |
77862-92-1 | 10mg |
$168.00 | 2023-01-05 | ||
| Biosynth | CDA86292-25 mg |
Falipamil |
77862-92-1 | 25mg |
$315.00 | 2023-01-05 | ||
| Biosynth | CDA86292-50 mg |
Falipamil |
77862-92-1 | 50mg |
$504.00 | 2023-01-05 | ||
| Biosynth | CDA86292-100 mg |
Falipamil |
77862-92-1 | 100MG |
$806.00 | 2023-01-05 | ||
| A2B Chem LLC | AE04445-10mg |
1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy- |
77862-92-1 | 10mg |
$300.00 | 2024-04-19 | ||
| A2B Chem LLC | AE04445-50mg |
1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy- |
77862-92-1 | 50mg |
$940.00 | 2024-04-19 |
Falipamil Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
77862-92-1 (Falipamil) Prodotti correlati
- 21796-15-6(7-Hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti